Ustiloxin D
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Overview
Description
Ustiloxin D is a mycotoxin produced by the fungus Ustilaginoidea virens. It belongs to the class of cyclic peptides and is known for its potent insecticidal and cytotoxic properties. Ustiloxin D has been the subject of extensive research due to its potential applications in agriculture and medicine. In
Mechanism Of Action
Ustiloxin D acts by binding to the voltage-gated ion channels in the insect nervous system and blocking the flow of ions. This leads to the disruption of the electrical signals in the insect nervous system, leading to paralysis and death. In cancer cells, Ustiloxin D induces apoptosis by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical And Physiological Effects
Ustiloxin D has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of fungi, bacteria, and cancer cells. Ustiloxin D has also been shown to induce oxidative stress and DNA damage in cancer cells. In addition, Ustiloxin D has been shown to have immunosuppressive properties, making it a potential candidate for the treatment of autoimmune diseases.
Advantages And Limitations For Lab Experiments
Ustiloxin D has several advantages for lab experiments. It is a potent insecticide and cytotoxic agent, making it a useful tool for studying insect and cancer biology. Ustiloxin D is also relatively stable and can be stored for long periods without losing its activity. However, the low yield and high cost of synthesis make it difficult to obtain large quantities of Ustiloxin D for lab experiments.
Future Directions
There are several future directions for research on Ustiloxin D. One area of research is the development of more efficient synthesis methods to obtain larger quantities of Ustiloxin D. Another area of research is the identification of novel targets for Ustiloxin D in cancer cells and insects. In addition, Ustiloxin D could be used as a lead compound for the development of new insecticides and anticancer drugs. Finally, the immunosuppressive properties of Ustiloxin D could be further explored for the treatment of autoimmune diseases.
Scientific Research Applications
Ustiloxin D has been extensively studied for its insecticidal properties. It has been shown to be highly effective against a wide range of insect pests, including the corn earworm, cotton bollworm, and armyworm. Ustiloxin D acts by disrupting the ion channels in the insect nervous system, leading to paralysis and death. Due to its potent insecticidal properties, Ustiloxin D has the potential to be used as a biopesticide.
In addition to its insecticidal properties, Ustiloxin D has also been studied for its cytotoxic properties. It has been shown to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Ustiloxin D acts by inducing apoptosis in cancer cells, making it a promising candidate for cancer therapy.
properties
CAS RN |
158243-18-6 |
---|---|
Product Name |
Ustiloxin D |
Molecular Formula |
C23H34N4O8 |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
2-[[(3R,4S,7S,10S,11R)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C23H34N4O8/c1-6-23(4)19(22(34)25-10-15(29)30)27-20(32)16(11(2)3)26-21(33)17(24-5)18(31)12-7-8-13(28)14(9-12)35-23/h7-9,11,16-19,24,28,31H,6,10H2,1-5H3,(H,25,34)(H,26,33)(H,27,32)(H,29,30)/t16-,17-,18+,19+,23+/m0/s1 |
InChI Key |
GDXLZSYACWZHOC-ZNRYNLAGSA-N |
Isomeric SMILES |
CC[C@@]1([C@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](C2=CC(=C(C=C2)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C |
SMILES |
CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C |
Canonical SMILES |
CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C |
Other CAS RN |
158243-18-6 |
synonyms |
Ustiloxin D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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